2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzoate group attached to a phenyl ring, which is further connected to a 2,5-dioxopyrrolidin-1-yl moiety. The presence of these functional groups imparts distinct chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate typically involves the reaction of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid with appropriate reagents under controlled conditions. One common method includes the use of acyl chlorides and alcohols to form esters. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . Additionally, it exhibits high metabolic stability and low hepatotoxicity, making it a promising candidate for further development .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its broad-spectrum anticonvulsant activity.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used in various chemical synthesis applications.
(2,5-dioxopyrrolidin-1-yl) 4-(N-phenylanilino)benzoate:
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)phenyl benzoate stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as Cav 1.2 channels, highlights its potential as a therapeutic agent in the treatment of neurological disorders.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] benzoate |
InChI |
InChI=1S/C17H13NO4/c19-15-10-11-16(20)18(15)13-8-4-5-9-14(13)22-17(21)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
AJZZJNWZICJPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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